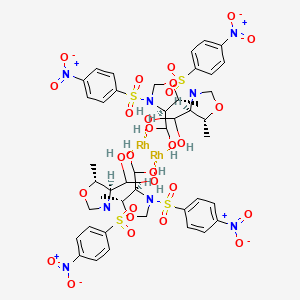
5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole is a complex organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole typically involves multi-step organic reactions. Common synthetic routes may include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form indoles.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to form carbon-nitrogen bonds, which are crucial in the synthesis of indole derivatives.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield fully hydrogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.
Pharmacology: Study of its effects on biological systems, including potential therapeutic effects.
Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.
Wirkmechanismus
The mechanism of action of 5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole would depend on its specific interactions with molecular targets. Common pathways may involve:
Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibition of enzymes that play a role in disease pathways.
Signal Transduction: Modulation of cellular signaling pathways that regulate various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxyindole: A simpler indole derivative with known biological activity.
7-Methylindole: Another indole derivative with a different substitution pattern.
5-Methoxy-7-methylindole: A compound with structural similarities but different substitution positions.
Uniqueness
5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole is unique due to its specific substitution pattern and potential for diverse biological activities. Its dual methoxy and methyl substitutions may confer unique properties compared to other indole derivatives.
Eigenschaften
Molekularformel |
C20H22N2O2 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
5-methoxy-1-(5-methoxy-7-methyl-2,3-dihydro-1H-indol-3-yl)-7-methylindole |
InChI |
InChI=1S/C20H22N2O2/c1-12-7-16(24-4)10-17-18(11-21-19(12)17)22-6-5-14-9-15(23-3)8-13(2)20(14)22/h5-10,18,21H,11H2,1-4H3 |
InChI-Schlüssel |
AZDWPODSJSKGDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1NCC2N3C=CC4=C3C(=CC(=C4)OC)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


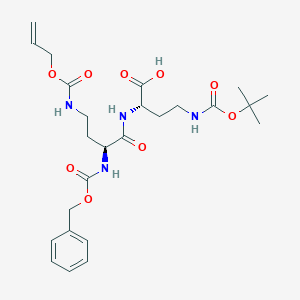
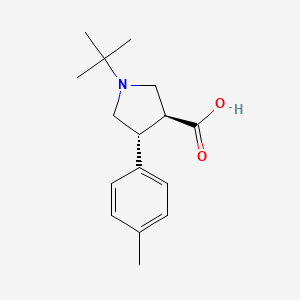
![tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12947286.png)




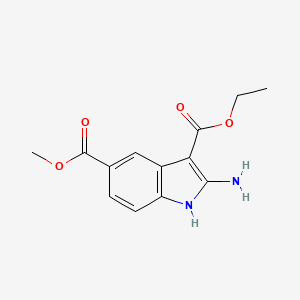
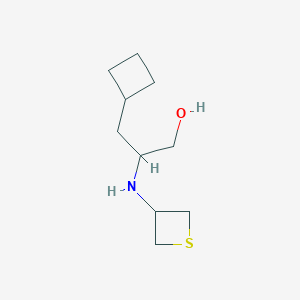


![Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12947333.png)
